

Spectroscopic analysis of Atropinium compounds (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Atropinium

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Spectroscopic Analysis of Atropinium Compounds: A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis and characterization of **atropinium** compounds. Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols, presents quantitative data, and visualizes complex processes to facilitate a comprehensive understanding of these analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **atropinium** compounds, ^1H and ^{13}C NMR are crucial for confirming the identity and elucidating the structural features of the molecule.

Quantitative NMR Data

The chemical shifts (δ) in NMR spectra are indicative of the chemical environment of the nuclei. The following tables summarize typical chemical shifts for atropine and its quaternary ammonium derivative, atropine methyl bromide.

Table 1: ^1H NMR Chemical Shifts (ppm)

Proton Assignment	Atropine (in CDCl ₃)	Atropine Methyl Bromide
N-CH ₃	~2.2-2.3	~3.1-3.5
Protons adjacent to N	~2.5-3.2	~3.8-4.5
CH-O (ester)	~5.0	~5.2
CH (phenyl group)	~7.2-7.4	~7.3-7.5
CH ₂ OH	~3.8-4.4	~3.9-4.5
CH (adjacent to ester)	~3.9-4.1	~4.0-4.2

Note: Exact chemical shifts can vary based on the solvent and specific salt form.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Atropine Sulfate[1]

Carbon Assignment	Chemical Shift (δ) ppm
C=O (ester)	~172.0
Quaternary C (phenyl)	~135.8
CH (phenyl)	~128.8, 128.2, 127.7
CH-O (ester)	~66.8
CH ₂ OH	~63.5
C (adjacent to N)	~60.3, 57.5
CH (tropic acid moiety)	~53.5
N-CH ₃	~40.0
CH ₂ (tropane ring)	~35.5, 28.4

Experimental Protocol for NMR Spectroscopy

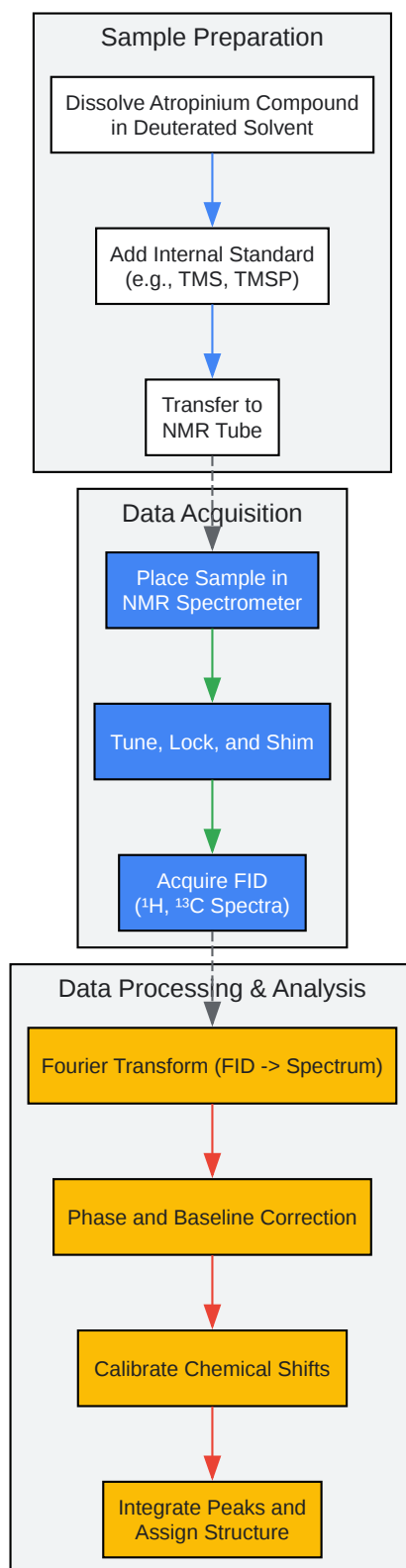
A standardized protocol is essential for acquiring high-quality NMR spectra.[2]

- Sample Preparation:

- Dissolve 5-10 mg of the **atropinium** compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
- The choice of solvent is critical as **atropinium** salts have different solubilities. D₂O is often suitable for quaternary ammonium salts.
- Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for chemical shift referencing.^{[2][3]}
- Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled sequence is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm; TMSP-d₄ is also commonly set to 0.00 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

NMR Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.^{[4][5]}

Quantitative IR Data

The IR spectrum provides valuable information about the bonds within a molecule. Key characteristic absorption bands for **atropinium** compounds are listed below.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Functional Group	Vibration Type	Typical Wavenumber (cm ⁻¹)	Intensity
O-H (alcohol)	Stretching	3200 - 3600	Broad, Strong
C-H (aromatic)	Stretching	3000 - 3100	Medium
C-H (aliphatic)	Stretching	2850 - 3000	Medium
C=O (ester)	Stretching	1715 - 1750	Strong
C=C (aromatic)	Stretching	1450 - 1600	Medium
C-O (ester, alcohol)	Stretching	1000 - 1300	Strong
C-N (amine)	Stretching	1020 - 1250	Medium

The presence of the quaternary ammonium group can subtly influence the positions of adjacent functional group peaks.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

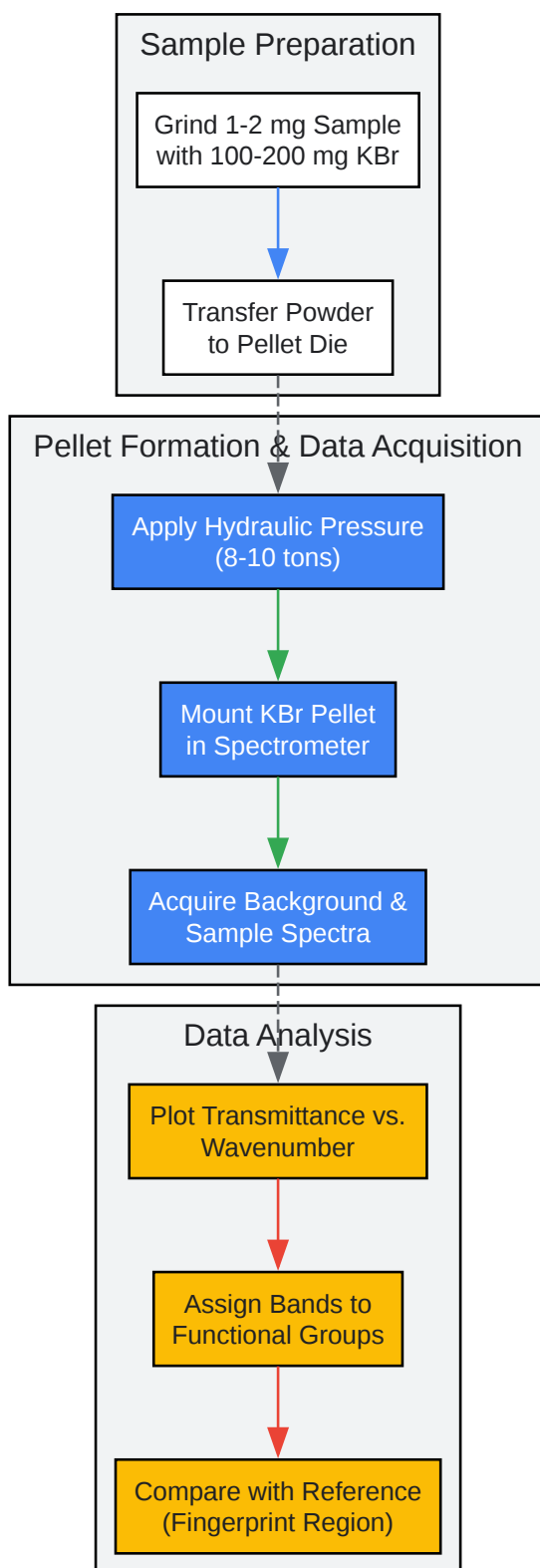
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.^[6]^[7]

- Sample Preparation:
 - Thoroughly dry the **atropinium** compound sample and high-purity KBr powder to remove any moisture, which can interfere with the spectrum.
 - In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.^[6] The fine particle size is crucial to minimize light scattering.^[7]
 - Transfer the mixture into a pellet-forming die.
- Pellet Formation:
 - Place the die into a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.
- Data Analysis:
 - The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

- Identify the characteristic absorption bands and assign them to the corresponding functional groups. The region from 1500 to 500 cm^{-1} is known as the "fingerprint region" and is unique to the specific molecule.[\[5\]](#)[\[8\]](#)

IR Spectroscopy Experimental Workflow

The following diagram illustrates the workflow for the KBr pellet method in IR spectroscopy.



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Caption: Workflow for IR analysis via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.[9] For **atropinium** compounds, which are pre-charged quaternary ammonium salts, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable.[10]

Quantitative Mass Spectrometry Data

The mass spectrum of **atropinium** will show a peak corresponding to the intact cation. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.

Table 4: Expected m/z Values for **Atropinium** Cation and Key Fragments

Ion	Formula	Expected m/z (Monoisotopic)	Notes
Atropine Molecular Ion (M+H) ⁺	[C ₁₇ H ₂₄ NO ₃] ⁺	290.1751	For reference (atropine base)
Atropinium Cation (e.g., N-methyl)	[C ₁₈ H ₂₆ NO ₃] ⁺	304.1907	Intact quaternary cation
Fragment: Loss of Tropic acid moiety	[C ₈ H ₁₄ N] ⁺	124.1121	Cleavage of the ester bond
Fragment: Tropic acid moiety (protonated)	[C ₉ H ₁₁ O ₃] ⁺	167.0699	Protonated tropic acid fragment
Fragment: Tropylium ion	[C ₇ H ₇] ⁺	91.0542	Common fragment from benzyl group

Note: Fragmentation patterns can be complex and depend on the collision energy used in MS/MS experiments.

Experimental Protocol for LC-MS/MS

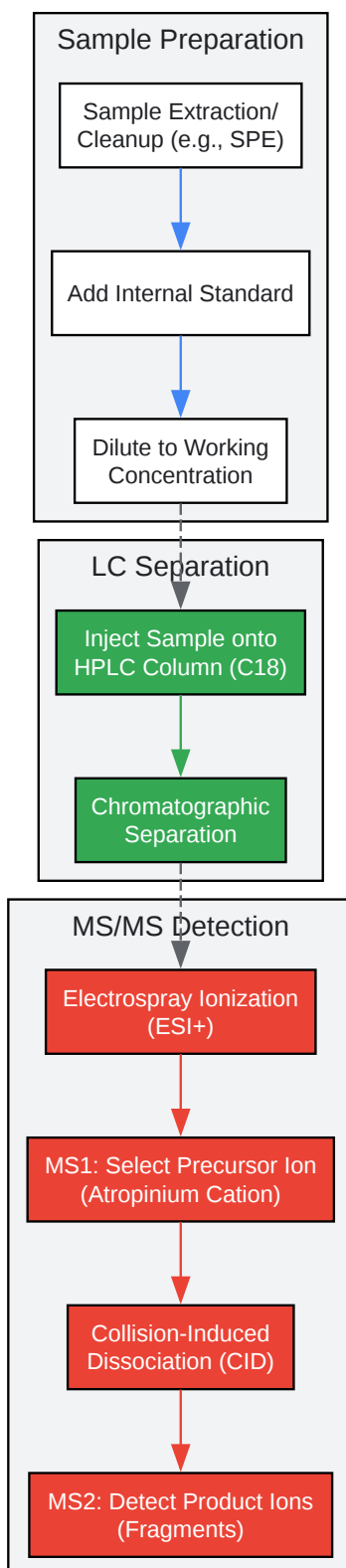
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of **atropinium** compounds in complex matrices.[\[11\]](#)[\[12\]](#)

- Sample Preparation:
 - Prepare stock solutions of the **atropinium** compound in a suitable solvent like methanol or dimethylformamide (DMF).[\[13\]](#)
 - For biological samples (e.g., plasma), perform a protein precipitation step by adding a solvent like acetonitrile.[\[11\]](#)
 - Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration.[\[13\]](#)
 - Dilute the sample to an appropriate concentration within the linear range of the instrument (e.g., 0.05-50 ng/mL).[\[11\]](#)
 - Spike the sample with a suitable internal standard (e.g., a deuterated analog like cocaine- d_3) for accurate quantification.[\[11\]](#)
- LC Separation:
 - Use a reverse-phase HPLC column (e.g., C18).[\[14\]](#)
 - The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[\[14\]](#)
 - Run a gradient or isocratic elution to achieve chromatographic separation of the analyte from other components.
- MS/MS Detection:
 - Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.[\[11\]](#)
 - Optimize source parameters (e.g., spray voltage, capillary temperature) for the **atropinium** ion.
 - Perform a full scan (MS1) to identify the precursor ion (the intact **atropinium** cation).

- Select the precursor ion and subject it to Collision-Induced Dissociation (CID).
- Perform a product ion scan (MS2) to detect the resulting fragment ions.
- For quantification, use Multiple Reaction Monitoring (MRM) mode, which specifically monitors the transition from a selected precursor ion to a specific product ion, enhancing sensitivity and selectivity.[\[11\]](#)

Mass Spectrometry Experimental Workflow

The diagram below outlines the workflow for LC-MS/MS analysis.

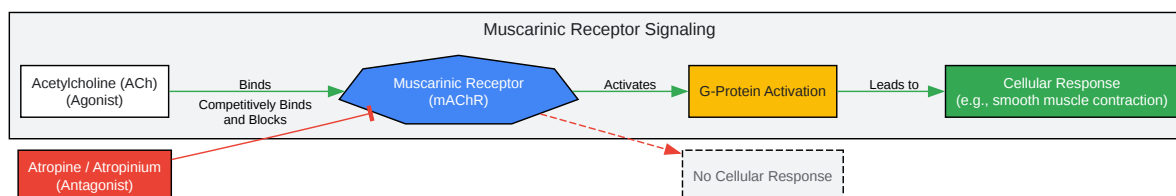


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Caption: General workflow for LC-MS/MS analysis.

Visualization of Atropine's Mechanism of Action

Atropine and its derivatives function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[15] This signaling pathway is fundamental to their pharmacological effects.



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Caption: Atropine's antagonism at the muscarinic receptor.

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